Technical Whitepaper: N,N-Bis(PEG2-azide)-N-PEG2-thiol
Technical Whitepaper: N,N-Bis(PEG2-azide)-N-PEG2-thiol
Advanced Heterobifunctional Linker for High-Efficiency Bioconjugation
Executive Summary
N,N-Bis(PEG2-azide)-N-PEG2-thiol is a specialized, branched heterobifunctional linker designed for precision bioconjugation.[1] Unlike linear linkers that offer a 1:1 ratio of functional groups, this "Y-shaped" molecule features a tertiary amine core connecting two azide-terminated PEG arms and one thiol-terminated PEG arm.
This topology is critical for researchers developing Antibody-Drug Conjugates (ADCs) , multivalent biosensors , and functionalized nanoparticles . It enables the attachment of two azide-reactive payloads (e.g., cytotoxic drugs, fluorophores) to a single thiol-reactive site (e.g., cysteine residue), effectively doubling the payload density without increasing the number of conjugation sites on the biomolecule.
Chemical Profile & Specifications
The molecule is defined by its tertiary amine core, which acts as the branching point. The hydrophilic polyethylene glycol (PEG) spacers ensure water solubility and reduce aggregation of hydrophobic payloads.
| Property | Specification |
| Chemical Name | N,N-Bis(PEG2-azide)-N-PEG2-thiol |
| Molecular Weight | ~493.62 Da |
| Molecular Formula | C₁₈H₃₇N₇O₄S (Approximate based on structure) |
| Core Structure | Tertiary Amine (Nitrogen) |
| Functional Group A | 2x Azide (-N₃): Reacts with Alkynes (Click Chemistry) |
| Functional Group B | 1x Thiol (-SH): Reacts with Maleimides, Disulfides, Gold |
| Solubility | DMSO, DMF, Water, Methanol |
| Purity Grade | Typically ≥95% (HPLC) |
| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Structural Visualization
The following diagram illustrates the topological connectivity of the linker, highlighting the "2-on-1" architecture.
Figure 1: Topology of N,N-Bis(PEG2-azide)-N-PEG2-thiol showing the central nitrogen core distributing into two click-reactive arms and one thiol-reactive anchor.[2][3][4][5][6][7]
Mechanistic Utility: The "Branching" Advantage[6][10]
Signal Amplification & Drug Loading
In standard linear conjugation, one cysteine residue accepts one payload (Drug-to-Antibody Ratio, DAR = 2 for a standard IgG reduced at interchain disulfides). Using N,N-Bis(PEG2-azide)-N-PEG2-thiol , a researcher can attach two payloads per cysteine, theoretically elevating the DAR to 4 or 8 without further modifying the protein backbone. This is crucial for:
-
Low-Potency Payloads: Increasing local concentration of the drug.
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FRET Pairs: Attaching two fluorophores in close proximity.
Orthogonal Reactivity
The linker utilizes two distinct chemistries that do not cross-react:
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Thiol-Maleimide / Thiol-Gold: Fast, specific reaction at physiological pH (6.5–7.5).
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Azide-Alkyne Cycloaddition:
Experimental Protocols
Handling & Stock Preparation
Critical: Thiols are prone to oxidation (forming disulfides) and azides are stable but should be protected from UV.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation.
-
Solvent: Dissolve in anhydrous DMSO or DMF to create a 10–50 mM stock solution.
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Storage: Aliquot immediately. Do not store dilute aqueous solutions.
Workflow A: The "Pre-Assembly" Strategy (Recommended for ADCs)
This method involves attaching the drug payload to the linker before conjugating to the antibody. This prevents exposing the sensitive protein to harsh "Click" conditions (especially if using Copper).
Step 1: Click Reaction (Linker + Payload)
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Reagents: Linker (1 eq), Alkyne-Drug (2.2 eq).
-
Conditions: Anhydrous DMSO/DMF.[2] If using CuAAC, add CuSO4/THPTA/Ascorbate. If SPAAC (DBCO-Drug), mix at RT for 4–12 hours.
-
Purification: HPLC is required to remove unreacted drug and excess linker. The product is a Branched-Drug-Linker-Thiol .
Step 2: Thiol Conjugation (Antibody + Pre-Assembled Linker)
-
Reagents: Reduced Antibody (Cysteine-SH), Branched-Drug-Linker-Thiol (excess, typically 5–10 eq).
-
Buffer: PBS + 5 mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation of thiols).
-
Reaction: Incubate 1–2 hours at RT or 4°C overnight.
-
Purification: Size Exclusion Chromatography (SEC) or Dialysis.
Workflow B: The "Post-Conjugation" Strategy (Surface Chemistry)
Ideal for functionalizing gold nanoparticles or surfaces where the linker forms the base layer.
Step 1: Surface Attachment
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Incubate Gold Surface/Nanoparticle with Linker (in Ethanol or PBS) for 12–24 hours. The Thiol binds to Gold (Au-S bond).[9]
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Wash to remove unbound linker.
Step 2: Click Functionalization
-
Introduce Alkyne-modified capture probe or protein.
-
Perform Click reaction on the surface.
Visualizing the Conjugation Workflow
The following diagram details the "Pre-Assembly" workflow for generating high-loading ADCs.
Figure 2: Step-wise protocol for synthesizing high-DAR antibody conjugates using the pre-assembly method.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Low Conjugation Efficiency (Thiol) | Disulfide formation (Linker-Linker dimerization). | Add reducing agent (TCEP) to the linker stock immediately before use, or ensure strict anaerobic conditions. |
| Precipitation | Hydrophobic payload aggregation. | Increase DMSO concentration during Step 1; ensure PEG spacer is sufficient (PEG2 is short; consider PEG4 if available for very hydrophobic drugs). |
| Protein Degradation | Copper toxicity (CuAAC). | Switch to SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) using DBCO or BCN reagents to eliminate copper.[8] |
| Incomplete Click Reaction | Steric hindrance. | The "Y" shape is compact. Ensure the payload-alkyne has a small linker of its own to reach the azide. |
References
-
AxisPharm. Branched PEG Linkers & ADC Reagents. Retrieved from
-
BroadPharm. Pegylation Reagents and Click Chemistry Tools. Retrieved from
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[10] Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link
Sources
- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 2. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]
- 3. Homobifunctional PEG - ADC Linkers | AxisPharm [axispharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thiol-PEG-Azide | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
